2-Ethoxybenzamidine
Overview
Description
2-Ethoxybenzamidine is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamidine, where the benzene ring is substituted with an ethoxy group at the second position. This compound is primarily used in research and development settings and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxybenzamidine can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethoxybenzonitrile with ammonia or an amine under specific conditions. The reaction typically proceeds as follows:
Starting Material: 2-Ethoxybenzonitrile
Reagent: Ammonia or an amine
Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-ethoxybenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This method offers higher yields and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Oximes or nitriles
Reduction: Corresponding amines
Substitution: Various substituted benzamidines
Scientific Research Applications
2-Ethoxybenzamidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxybenzamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound, without the ethoxy substitution.
2-Methoxybenzamidine: Similar structure with a methoxy group instead of an ethoxy group.
2-Chlorobenzamidine: Similar structure with a chlorine atom instead of an ethoxy group.
Uniqueness
2-Ethoxybenzamidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other benzamidine derivatives.
Properties
IUPAC Name |
2-ethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSDGLKRVHPJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390649 | |
Record name | 2-ethoxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53623-81-7 | |
Record name | 2-ethoxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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